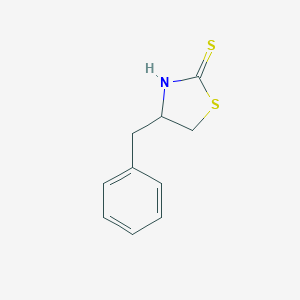

4-Benzyl-1,3-thiazolidine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 4-benzyl-1,3-thiazolidine-2-thione

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzyl-1,3-thiazolidine-2-thione

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

Thiazolidine-2-thiones are a class of sulfur and nitrogen-containing heterocyclic compounds that form the structural core of various biologically active molecules. Their utility spans from chiral auxiliaries in asymmetric synthesis to scaffolds for the development of novel therapeutic agents. The subject of this guide, this compound, is of particular interest due to the presence of a benzyl group, which can influence its stereochemical and biological properties. Understanding its synthesis and characterizing its structure are foundational steps for its application in further research and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cyclization of a corresponding amino alcohol with carbon disulfide. This reaction is a robust and well-established method for the formation of the thiazolidine-2-thione ring system.

Reaction Mechanism and Rationale

The synthesis proceeds via a dithiocarbamate intermediate. The amino group of the starting material, (S)-2-amino-3-phenyl-1-propanol, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a base, typically potassium hydroxide, to form a dithiocarbamate salt. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the alkoxide on the thiocarbonyl group, followed by the elimination of a leaving group (in this case, a hydroxide ion which is subsequently protonated to water), leads to the formation of the five-membered thiazolidine-2-thione ring.

The choice of (S)-2-amino-3-phenyl-1-propanol as the starting material is strategic, as its stereochemistry directs the formation of the corresponding chiral this compound. The benzyl group at the 4-position of the resulting heterocycle is a direct consequence of the phenyl group in the side chain of the starting amino alcohol.

Experimental Protocol

The following protocol details a representative synthesis of this compound.

Materials:

-

(S)-2-amino-3-phenyl-1-propanol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of potassium hydroxide (1.2 equivalents) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

(S)-2-amino-3-phenyl-1-propanol (1 equivalent) is added to the methanolic KOH solution, and the mixture is stirred at room temperature for 15 minutes.

-

Carbon disulfide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C (ice bath).

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water and dichloromethane.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural elucidation and confirmation of purity of the synthesized this compound are performed using a combination of spectroscopic techniques and physical property measurements.

Physical Properties

A fundamental characterization of a solid organic compound is its melting point. A sharp melting point range is indicative of high purity.

| Property | Expected Value |

| Melting Point | 94-96 °C |

| Appearance | White to off-white solid |

| Optical Rotation | Specific values depend on the enantiomeric purity |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the compound.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (Ph-H) |

| ~4.50 | Multiplet | 1H | H-4 |

| ~3.50 | Doublet of doublets | 1H | H-5a |

| ~3.20 | Doublet of doublets | 1H | H-5b |

| ~3.00 | Doublet of doublets | 1H | Benzyl CH₂a |

| ~2.80 | Doublet of doublets | 1H | Benzyl CH₂b |

| ~8.00 | Broad singlet | 1H | N-H |

¹³C NMR (Carbon NMR) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | C=S (Thione) |

| ~137 | Aromatic C (ipso) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~60 | C-4 |

| ~40 | Benzyl CH₂ |

| ~35 | C-5 |

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1500, ~1450 | Strong | C=C aromatic ring stretches |

| ~1250 | Strong | C=S stretch (Thione) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| [M]+ | Molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁NS₂) |

| [M-SH]+ | Fragment corresponding to the loss of a sulfhydryl radical |

| [M-C₆H₅CH₂]+ | Fragment corresponding to the loss of a benzyl radical |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

The are well-established processes that provide access to a valuable building block for organic and medicinal chemistry. The protocol detailed in this guide is reliable and can be readily implemented in a standard laboratory setting. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound, which is a critical prerequisite for its use in further applications.

References

-

Synthesis of Chiral 4-Substituted-1,3-thiazolidine-2-thiones from α-Amino Alcohols and Carbon Disulfide. Organic Syntheses, Coll. Vol. 10, p.4 (2004); Vol. 79, p.206 (2002). URL: [Link]

-

A convenient synthesis of 2-aminothiazoles from 1,3-thiazolidine-2-thione. Arkivoc, 2007 (xiv) 159-166. URL: [Link]

-

Synthesis and Characterization of New Thiazolidine-2-thione Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1436-1441 (2015). URL: [Link]

-

Thiazolidine-2-thione: A Privileged Scaffold in Medicinal Chemistry. Molecules, 25(16), 3665 (2020). URL: [Link]

-

Facile Synthesis of 4-Substituted Thiazolidine-2-thiones from Amino Alcohols. Synthetic Communications, 35(10), 1365-1371 (2005). URL: [Link]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Benzyl-1,3-thiazolidine-2-thione

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral auxiliary, (S)-4-benzyl-1,3-thiazolidine-2-thione. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering not just the raw data, but also the underlying scientific principles and experimental considerations for its accurate interpretation.

Introduction

(S)-4-benzyl-1,3-thiazolidine-2-thione is a prominent member of the thiazolidinethione class of chiral auxiliaries. These compounds are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers in a wide array of chemical transformations. The benzyl group at the C4 position creates a defined chiral environment, influencing the facial selectivity of reactions involving prochiral substrates. A thorough understanding of its spectroscopic signature is paramount for its effective utilization, quality control, and for tracking its fate in chemical reactions.

This guide will dissect the key spectroscopic data for this molecule, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectra. Furthermore, it will outline the standard experimental protocols for acquiring this data, ensuring that researchers can confidently characterize this important synthetic tool.

Molecular Structure and Key Spectroscopic Features

The structural framework of 4-benzyl-1,3-thiazolidine-2-thione provides the basis for interpreting its spectroscopic data. The molecule comprises a five-membered thiazolidine ring containing a thiocarbonyl (thione) group, a nitrogen atom, and a sulfur atom. The chiral center is located at the C4 position, to which a benzyl group is attached.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming its molecular formula.

High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI) | [1] |

| Calculated m/z for [C₁₀H₁₁NS₂ + H]⁺ | 209.0333 | [1] |

| Measured m/z for [C₁₀H₁₁NS₂ + H]⁺ | 209.0342 | [1] |

The close correlation between the calculated and measured mass-to-charge ratio (m/z) provides strong evidence for the elemental composition of C₁₀H₁₁NS₂.[1]

Fragmentation Pathway Analysis

While detailed fragmentation studies for this specific molecule are not extensively published, the fragmentation of related thiazolidine derivatives suggests a few likely pathways under electron impact (EI) or collision-induced dissociation (CID). The primary fragmentation would likely involve the loss of the benzyl group or cleavage of the thiazolidine ring.

Caption: Plausible mass spectrometry fragmentation pathways.

A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature in the mass spectra of compounds containing a benzyl group. Another likely fragmentation would be the cleavage of the benzyl group to leave a fragment of the thiazolidinethione ring.

Experimental Protocol for High-Resolution Mass Spectrometry

Objective: To obtain an accurate mass measurement of the analyte to confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended for this type of analysis.[2]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

-

Data Analysis: Process the acquired data to determine the accurate m/z of the protonated molecule. Compare the measured mass with the theoretical mass calculated for the expected molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| 3154 | Medium | N-H stretch | [1] |

| 3000-3100 | Medium | Aromatic C-H stretch | [1] |

| 2850-2960 | Medium | Aliphatic C-H stretch | [1] |

| 1602, 1495, 1455 | Medium-Strong | Aromatic C=C stretch | [1] |

| 1437 | Medium | CH₂ bend | [1] |

| 1327 | Strong | C=S (thione) stretch | [1] |

| 1204-1297 | Medium | C-N stretch | [1] |

| 743 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) | [1] |

Interpretation:

-

The broad band at 3154 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine within the thiazolidine ring.[1]

-

The absorptions in the 3000-3100 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic ring.[1]

-

The bands between 2850 and 2960 cm⁻¹ correspond to the C-H stretching of the aliphatic methylene and methine groups.[1]

-

The sharp peaks at 1602, 1495, and 1455 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring.[1]

-

A key absorption is the strong band at 1327 cm⁻¹, which is characteristic of the C=S (thione) stretching vibration.[1] This is a crucial diagnostic peak for this class of compounds.

-

The strong absorption at 743 cm⁻¹ is indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.[1]

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Thin Film Method):

-

Sample Preparation: Dissolve a small amount of the solid this compound in a volatile solvent (e.g., chloroform or dichloromethane).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and stereochemistry of a molecule by probing the magnetic properties of its atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Source |

| 8.36 | br s | 1H | - | N-H | [1] |

| 7.18-7.32 | m | 5H | - | Aromatic-H | [1] |

| 4.46 | dd | 1H | 15.0, 7.5 | H-4 | [1] |

| 3.50 | dt | 1H | 11.5, 7.9 | H-5a | [1] |

| 3.25 | dt | 1H | 11.5, 7.2 | H-5b | [1] |

| 3.04 | m | 1H | - | CH₂-Ph (a) | [1] |

| 2.93 | m | 1H | - | CH₂-Ph (b) | [1] |

Interpretation:

-

The broad singlet at 8.36 ppm is assigned to the proton attached to the nitrogen atom (N-H).[1] Its broadness is due to quadrupole broadening and potential hydrogen bonding.

-

The multiplet between 7.18 and 7.32 ppm integrates to five protons, corresponding to the aromatic protons of the benzyl group.[1]

-

The methine proton at the chiral center (H-4) appears as a doublet of doublets at 4.46 ppm, due to coupling with the two diastereotopic protons of the adjacent methylene group (H-5a and H-5b).[1]

-

The diastereotopic protons on C-5 (H-5a and H-5b) appear as distinct signals, a doublet of triplets at 3.50 ppm and 3.25 ppm, respectively.[1] This is a direct consequence of the chirality at C-4.

-

The benzylic protons (CH₂-Ph) also exhibit diastereotopicity, appearing as two separate multiplets at 3.04 and 2.93 ppm.[1]

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Source |

| 200.5 | C=S (Thione) | [1] |

| 135.7 | Aromatic C (quaternary) | [1] |

| 129.0 | Aromatic CH | [1] |

| 128.9 | Aromatic CH | [1] |

| 127.2 | Aromatic CH | [1] |

| 65.1 | C-4 | [1] |

| 39.7 | CH₂-Ph | [1] |

| 37.8 | C-5 | [1] |

Interpretation:

-

The most downfield signal at 200.5 ppm is characteristic of the thiocarbonyl carbon (C=S), a key diagnostic peak.[1]

-

The signals in the aromatic region (127.2-135.7 ppm) correspond to the six carbons of the benzyl group.[1]

-

The signal at 65.1 ppm is assigned to the methine carbon of the chiral center (C-4).[1]

-

The upfield signals at 39.7 and 37.8 ppm are attributed to the benzylic methylene carbon (CH₂-Ph) and the thiazolidine ring methylene carbon (C-5), respectively.[1]

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets of the diastereotopic protons.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and unambiguous characterization of this compound. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy allows for the confirmation of its molecular formula, the identification of its key functional groups, and a detailed elucidation of its molecular structure, including its stereochemical features. The provided experimental protocols serve as a reliable reference for researchers working with this and related chiral auxiliaries, ensuring the acquisition of high-quality data for their synthetic and analytical endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Standard Operating Procedure for NMR Experiments.

- Step-by-step procedure for NMR data acquisition.

-

Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

crystal structure of (4S)-4-benzyl-1,3-thiazolidine-2-thione

An In-Depth Technical Guide on the Crystal Structure of (4S)-4-benzyl-1,3-thiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4-benzyl-1,3-thiazolidine-2-thione is a chiral heterocyclic compound that serves as a crucial building block in asymmetric synthesis. Its rigid, well-defined structure, conferred by the thiazolidine-2-thione core, makes it an invaluable chiral auxiliary. This guide provides a comprehensive analysis of its crystal structure, detailing the synthesis, crystallographic analysis, and the stereochemical implications for its application in medicinal chemistry and drug development. We will explore the nuanced interplay of intermolecular forces that govern its solid-state architecture and, consequently, its reactivity and utility in asymmetric transformations.

Introduction: The Significance of (4S)-4-benzyl-1,3-thiazolidine-2-thione in Asymmetric Synthesis

Chiral auxiliaries are instrumental in stereoselective synthesis, enabling the control of stereochemistry in the creation of new chiral centers. Among these, the Evans' auxiliaries, a class of oxazolidinones, are well-known. However, their sulfur-containing analogs, such as (4S)-4-benzyl-1,3-thiazolidine-2-thiones, offer distinct advantages in certain synthetic contexts. The thione sulfur atom can act as a powerful coordinating group for metal catalysts, influencing the stereochemical outcome of reactions in a manner different from its oxygen counterparts. The benzyl group at the 4-position provides a bulky, non-polar shield, effectively directing incoming reagents to one face of the molecule, thereby achieving high levels of stereocontrol.

The precise three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, provides the definitive evidence for its conformation and is essential for understanding its mechanism of action as a chiral auxiliary. This guide will delve into the critical aspects of its crystal structure.

Synthesis and Crystallization

The synthesis of (4S)-4-benzyl-1,3-thiazolidine-2-thione is a well-established procedure, typically starting from the readily available and optically pure amino acid, (S)-phenylalanine.

Synthetic Protocol: A Step-by-Step Guide

This protocol outlines a common method for the preparation of (4S)-4-benzyl-1,3-thiazolidine-2-thione. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol The carboxylic acid functionality of (S)-phenylalanine is reduced to a primary alcohol. This is a critical first step as the resulting amino alcohol is the direct precursor to the heterocyclic system. Lithium aluminium hydride (LiAlH₄) is a common reducing agent for this transformation due to its high reactivity.

Step 2: Formation of the Thiazolidine-2-thione Ring (S)-Phenylalaninol is reacted with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (KOH). The base deprotonates the amino and hydroxyl groups, which then act as nucleophiles, attacking the electrophilic carbon of CS₂. An intramolecular cyclization follows, with the elimination of water and hydrogen sulfide, to form the stable five-membered ring.

Experimental Protocol: Synthesis of (4S)-4-benzyl-1,3-thiazolidine-2-thione

-

Reduction of (S)-Phenylalanine: To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of (S)-phenylalanine in THF. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water and 15% aqueous NaOH. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield (S)-phenylalaninol.

-

Cyclization Reaction: Dissolve (S)-phenylalaninol and KOH in a mixture of water and ethanol. Add carbon disulfide dropwise at room temperature. Stir the reaction mixture for 12 hours. Acidify the mixture with dilute HCl, which will precipitate the crude product.

-

Purification and Crystallization: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Slow evaporation of the solvent from a saturated solution is key to obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Caption: Synthetic workflow for (4S)-4-benzyl-1,3-thiazolidine-2-thione.

Crystallographic Analysis: Unveiling the Solid-State Structure

The determination of the crystal structure by single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. This data is fundamental to understanding its stereodirecting ability.

Crystal Data and Structure Refinement

The following table summarizes typical crystallographic data for (4S)-4-benzyl-1,3-thiazolidine-2-thione. These values are representative and may vary slightly depending on the specific crystallization conditions.

| Parameter | Value |

| Chemical formula | C₁₀H₁₁NS₂ |

| Formula weight | 209.33 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.45 |

| c (Å) | 18.23 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1015 |

| Z | 4 |

| Density (calculated) | 1.37 g/cm³ |

| R-factor | ~4-6% |

Molecular Conformation and Intermolecular Interactions

The crystal structure reveals a puckered thiazolidine ring, which is a common feature of such five-membered heterocyclic systems. The benzyl group at the C4 position adopts a pseudo-equatorial orientation to minimize steric strain. This conformation is critical as it dictates the facial selectivity in reactions where this molecule is employed as a chiral auxiliary.

The thione group (C=S) is a key feature, and its bond length is consistent with a carbon-sulfur double bond. The packing of the molecules in the crystal lattice is primarily governed by a network of weak intermolecular hydrogen bonds and van der Waals interactions. The N-H group of the thiazolidine ring acts as a hydrogen bond donor, while the thione sulfur atom can act as a weak hydrogen bond acceptor. These interactions create a well-ordered, three-dimensional supramolecular architecture.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Implications for Drug Development

The rigid conformational control exerted by the (4S)-4-benzyl-1,3-thiazolidine-2-thione auxiliary is of paramount importance in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). By understanding the precise spatial arrangement of the benzyl shielding group relative to the reactive center (typically an N-acylated derivative), medicinal chemists can predict and control the stereochemical outcome of key bond-forming reactions. This predictability is crucial for the efficient and scalable synthesis of complex drug molecules where a specific stereoisomer is responsible for the desired therapeutic effect.

Furthermore, the thiazolidine-2-thione moiety itself is present in some biologically active molecules. A detailed understanding of its crystal structure and intermolecular interactions can inform the design of novel drug candidates with improved binding affinities and pharmacokinetic properties.

Conclusion

The provides invaluable insights into its function as a potent chiral auxiliary. The combination of a sterically demanding benzyl group and a coordinatively active thione functionality, all held within a conformationally restricted heterocyclic scaffold, underpins its utility in asymmetric synthesis. The detailed structural information presented in this guide serves as a foundational resource for researchers in organic synthesis and medicinal chemistry, facilitating the rational design of stereoselective reactions and the development of new therapeutic agents.

References

-

Title: Asymmetric Synthesis of α-Amino Acids. Source: Organic Syntheses, Coll. Vol. 9, p.42 (1998); Vol. 72, p.1 (1995). URL: [Link]

-

Title: (4S)-4-benzyl-1,3-thiazolidine-2-thione. Source: Cambridge Crystallographic Data Centre (CCDC). URL: [Link]

-

Title: Chiral Auxiliaries in Asymmetric Synthesis. Source: Chemical Reviews, 92(5), 935-961 (1992). URL: [Link]

A Technical Guide to the Mechanism of Stereocontrol with 4-Benzyl-1,3-thiazolidine-2-thione

Abstract

In the landscape of modern asymmetric synthesis, the ability to reliably and predictably control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, providing a robust strategy for the stereoselective formation of carbon-carbon bonds. This guide offers an in-depth examination of the 4-benzyl-1,3-thiazolidine-2-thione moiety, a powerful chiral auxiliary renowned for its high levels of stereocontrol in a variety of transformations. We will dissect the core principles governing its mechanism, focusing on the interplay of steric and electronic factors that lead to highly ordered transition states. Through detailed mechanistic walkthroughs of key reactions, supported by experimental data and protocols, this document aims to provide researchers with the foundational knowledge and practical insights required to effectively leverage this versatile synthetic tool.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in drug discovery and development, as the biological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one stereoisomer in excess of the other.[1] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

The this compound, derived from the amino acid (S)-phenylalanine, has emerged as a highly effective chiral auxiliary. Its rigid heterocyclic structure, combined with the sterically demanding benzyl group, provides a well-defined chiral environment that exerts exceptional control over the facial selectivity of enolate reactions. This guide will explore the fundamental mechanisms that underpin its efficacy, particularly in asymmetric aldol, Michael, and alkylation reactions.

The Core Mechanism: A Synergy of Steric Shielding and Chelation

The remarkable stereodirecting ability of the N-acyl-4-benzyl-1,3-thiazolidine-2-thione is not due to a single factor, but rather a powerful synergy between steric hindrance and chelation control. These two elements work in concert to create a rigid, predictable, and highly ordered transition state, which is the key to achieving high diastereoselectivity.

-

Steric Hindrance: The primary stereocontrol element is the bulky benzyl group at the C4 position.[2] This group effectively shields one face of the N-acyl enolate, leaving the other face preferentially open to attack by an incoming electrophile. The spatial arrangement of this group forces the reaction to proceed through a specific, less-hindered pathway.[2][3]

-

Chelation Control: The N-acyl-1,3-thiazolidine-2-thione system possesses two key heteroatoms: the thiocarbonyl sulfur and the carbonyl oxygen of the acyl group. These atoms act as Lewis basic sites that can coordinate to a metal center (typically from a Lewis acid like TiCl₄ or a boron reagent).[4] This bidentate chelation locks the conformation of the enolate, preventing free rotation around the N-C bond and creating a rigid, planar, five-membered chelate ring.[5] This enforced rigidity is crucial for transmitting the chiral information from the auxiliary to the reacting center.

This combination of a sterically shielded face and a conformationally locked chelate structure ensures that electrophiles approach the enolate from a predictable trajectory, resulting in the preferential formation of one diastereomer.

Application in Asymmetric Aldol Reactions: Controlling Syn and Anti Adducts

The asymmetric aldol reaction is one of the most powerful methods for constructing C-C bonds while simultaneously creating two new stereocenters. The N-propionyl derivative of this compound has proven exceptionally useful in this context, particularly in titanium-mediated reactions.[6][7][8]

The stereochemical outcome of these reactions is highly dependent on the reaction conditions, specifically the choice and stoichiometry of the Lewis acid and base, which allows for the selective synthesis of different aldol adducts.[8]

The "Evans Syn" Aldol Adduct via a Chelated Transition State

When the N-propionyl thiazolidinethione is treated with a Lewis acid like titanium tetrachloride (TiCl₄) and a hindered amine base such as N,N-diisopropylethylamine (DIPEA), a (Z)-enolate is formed.[6][9] The titanium center chelates to both the carbonyl oxygen and the thiocarbonyl sulfur, creating the rigid conformation discussed previously. The reaction with an aldehyde then proceeds through a closed, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model.[10]

In this transition state, the aldehyde's R group occupies a pseudo-equatorial position to minimize steric interactions. The benzyl group of the auxiliary effectively blocks the top face, forcing the aldehyde to approach from the bottom face. This highly organized arrangement leads predictably to the "Evans syn" aldol adduct.[6][7]

Caption: Proposed chair-like transition state for the 'Evans syn' aldol reaction.

Divergent Selectivity: The "non-Evans Syn" Pathway

Remarkably, the stereochemical outcome can be reversed to favor the "non-Evans syn" adduct by altering the reaction conditions. Using (-)-sparteine as the base in stoichiometric amounts relative to the titanium Lewis acid can lead to this alternative product.[8] This outcome is often attributed to a different transition state geometry, potentially an open-chain or boat-like conformation, where the dominant steric interactions are altered.[11] This tunable diastereoselectivity from a single chiral auxiliary enantiomer is a significant advantage, expanding its synthetic utility.[6]

Quantitative Analysis: Diastereoselectivity in Practice

The effectiveness of the this compound auxiliary is demonstrated by the high diastereomeric ratios (dr) achieved in aldol reactions with a range of aldehydes. The following table summarizes representative results from the literature, showcasing the consistent high performance of this system.

| Entry | Aldehyde | Lewis Acid/Base | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Benzaldehyde | TiCl₄ / DIPEA | Evans Syn | 97 : 3 | 85 | [6][12] |

| 2 | 4-Chlorobenzaldehyde | TiCl₄ / DIPEA | Evans Syn | 93 : 7 | 70 | [7][12] |

| 3 | 2,4-Dichlorobenzaldehyde | TiCl₄ / DIPEA | Evans Syn | 85 : 15 | 75 | [7] |

| 4 | Isobutyraldehyde | PhBCl₂ / (-)-Sparteine | Evans Syn | >99 : 1 | 90 | [13][14] |

| 5 | Propionaldehyde | TiCl₄ / (-)-Sparteine (1 equiv) | non-Evans Syn | >99 : 1 | 88 | [8] |

Experimental Protocol: Titanium-Mediated "Evans Syn" Aldol Reaction

This section provides a representative, self-validating protocol for achieving high "Evans syn" selectivity. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize the "Evans syn" aldol adduct from N-propionyl-(4S)-benzyl-1,3-thiazolidine-2-thione and an aromatic aldehyde.

Materials:

-

N-propionyl-(4S)-benzyl-1,3-thiazolidine-2-thione

-

Titanium (IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA), freshly distilled

-

Aromatic Aldehyde (e.g., Benzaldehyde), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Workflow Diagram:

Caption: Experimental workflow for the asymmetric 'Evans syn' aldol reaction.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-propionyl-(4S)-benzyl-1,3-thiazolidine-2-thione (1.0 equiv). Dissolve in anhydrous DCM (to approx. 0.1 M concentration).

-

Rationale: Anhydrous and inert conditions are critical to prevent quenching of the titanium enolate and side reactions with water.

-

-

Enolate Formation: Cool the solution to -10 °C using an appropriate cooling bath. Add TiCl₄ (1.1 equiv, 1.0 M solution in DCM) dropwise via syringe. The solution typically turns a deep red or yellow. After stirring for 5 minutes, add DIPEA (1.2 equiv) dropwise. Allow the mixture to stir at -10 °C for 1 hour.

-

Rationale: TiCl₄ is the Lewis acid that facilitates enolization and forms the chelate. DIPEA is a non-nucleophilic hindered base that deprotonates the α-carbon. The excess equivalents ensure complete enolate formation. The specific temperature optimizes selectivity.

-

-

Aldol Addition: Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -10 °C. Stir the reaction mixture for 2 hours at this temperature.

-

Rationale: Maintaining a low temperature is crucial for the stability of the enolate and the integrity of the highly ordered transition state, maximizing diastereoselectivity.

-

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Rationale: The NH₄Cl quench protonates the titanium aldolate and breaks down the chelate complex, allowing for isolation of the product.

-

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

-

Rationale: Chromatography separates the desired aldol adduct from unreacted starting materials, the cleaved auxiliary, and any minor diastereomers.

-

-

Analysis: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture by comparing the integration of well-resolved signals corresponding to each diastereomer.[7]

Auxiliary Cleavage

A critical feature of any chiral auxiliary is the ability to remove it from the product without racemization or degradation. The N-acyl bond of the thiazolidinethione adducts can be cleaved under various mild conditions to yield valuable chiral building blocks like carboxylic acids, esters, amides, or primary alcohols, thus completing the asymmetric synthesis cycle.

Conclusion

The this compound stands as a testament to the power of rational design in asymmetric synthesis. The predictable stereocontrol it confers is a direct result of a well-understood mechanism rooted in the interplay between the steric hindrance of the benzyl group and the rigidifying effect of bidentate chelation. This combination creates a highly ordered chiral environment, guiding reactions through low-energy transition states to deliver products with exceptional levels of diastereoselectivity. The ability to modulate conditions to access different stereoisomers further enhances its value, making it an indispensable tool for the modern synthetic chemist in the pursuit of complex, enantiomerically pure molecules.

References

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(19), 7493–7496. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(19), 7493-7496. [Link]

-

Crimmins, M. T., & She, J. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]

-

Crimmins, M. T., & She, J. (2004). Synthesis of a New N-Acetyl Thiazolidinethione Reagent and Its Application to a Highly Selective Asymmetric Acetate Aldol Reaction. Organic Letters, 6(18), 3139-3141. [Link]

-

Crimmins, M. T., & She, J. (2004). Synthesis of a New N-Acetyl Thiazolidinethione Reagent and Its Application to a Highly Selective Asymmetric Acetate Aldol Reaction. Organic Letters, 6(18), 3139-3141. [Link]

-

Crimmins, M. T., Van Zandt, M. C., & Leverett, C. A. (2008). Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones. Organic letters, 10(19), 4383–4386. [Link]

-

Crimmins, M. T., & Chaudhary, K. (2000). A highly diastereoselective acetate aldol reaction that uses a tert-leucine-derived thiazolidinethione auxiliary and dichlorophenylborane. Organic Letters, 2(6), 775–777. [Link]

-

Heathcock, C. H., Buse, C. T., Kleschick, W. A., Pirrung, M. C., Sohn, J. E., & Lampe, J. (1980). Acyclic stereoselection. 11. Stereoselective synthesis of 2-alkyl-3-hydroxy esters. The Journal of Organic Chemistry, 45(6), 1066-1081. [Link]

-

Mejia-Nuñez, D. M., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1), 144-155. [Link]

-

Mejia-Nuñez, D. M., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1), 144-155. [Link]

-

Mejia-Nuñez, D. M., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1), 144-155. [Link]

-

Mejia-Nuñez, D. M., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Steric effects. Wikipedia. [Link]

-

The Dow Chemical Company. General Concepts of the Chemistry of Chelation. Chem Connections. [Link]

-

McGraw Hill. (n.d.). Steric effect (chemistry). AccessScience. [Link]

-

An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Aflastatin A. (2023). ISU ReD: Research and eData. [Link]

-

Crimmins, M. T., & King, B. W. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. The Journal of Organic Chemistry, 65(4), 8499–8509. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Steric effects - Wikipedia [en.wikipedia.org]

- 3. accessscience.com [accessscience.com]

- 4. chemistry.beloit.edu [chemistry.beloit.edu]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. scielo.org.mx [scielo.org.mx]

- 7. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

- 8. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

- 10. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 11. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (S)-4-Benzyl-1,3-thiazolidine-2-thione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-1,3-thiazolidine-2-thione is a chiral heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. As a member of the thiazolidinethione class of compounds, it serves as a valuable chiral auxiliary, enabling the stereoselective synthesis of complex molecules. Its structural motif is also found in various pharmacologically active agents, making it a key building block in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-4-benzyl-1,3-thiazolidine-2-thione, its synthesis, and its applications, with a focus on providing practical insights for researchers in the field.

The thiazolidinone core, a five-membered ring containing both sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Thiazolidinone derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6] This broad spectrum of activity underscores the importance of understanding the fundamental properties of key intermediates like (S)-4-benzyl-1,3-thiazolidine-2-thione.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. This section details the key physical and chemical characteristics of (S)-4-benzyl-1,3-thiazolidine-2-thione.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁NS₂ | [6][7] |

| Molecular Weight | 209.33 g/mol | [6][7] |

| CAS Number | 171877-39-7 | [6][7] |

| Appearance | Off-white solid | [8] |

| Melting Point | 93-94 °C | [8] |

| Optical Activity | [α]₂₀/D -122±5° (c=1% in chloroform) | [6][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of (S)-4-benzyl-1,3-thiazolidine-2-thione.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 8.36 (br s, 1H), 7.32 (m, 2H), 7.26 (m, 1H), 7.18 (m, 2H), 4.46 (dd, J = 7.5, 15.0 Hz, 1H), 3.50 (dt, J = 7.9, 11.5 Hz, 1H), 3.25 (dt, J = 7.2, 11.5 Hz, 1H), 3.04 (m, 1H), 2.93 (m, 1H) | [5] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 200.5, 135.7, 129.0, 128.9, 127.2, 65.1, 39.7, 37.8 | [5] |

| FTIR (thin film) | νₘₐₓ 3154, 1602, 1495, 1437, 1327, 1297, 1279, 1233, 1204, 1040, 1008, 957, 743 cm⁻¹ | [5] |

| HR-ESI-MS | m/z calculated for C₁₀H₁₁NS₂ [M]⁺: 209.0333, found: 209.0342 | [5] |

Solubility and Stability

Structural Information

While a crystal structure for (S)-4-benzyl-1,3-thiazolidine-2-thione is not publicly available, the crystal structure of the related compound, 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, provides valuable insights into the likely conformation.[9] In this related structure, the five-membered thiazolidinone ring is nearly planar.[9] The benzyl group is oriented at a significant dihedral angle to the plane of the heterocyclic ring.[9] It is expected that (S)-4-benzyl-1,3-thiazolidine-2-thione would adopt a similar conformation, with the benzyl group positioned to minimize steric interactions.

Caption: Chemical structure of (S)-4-benzyl-1,3-thiazolidine-2-thione.

Synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-thione

The synthesis of (S)-4-benzyl-1,3-thiazolidine-2-thione is typically achieved from the corresponding chiral amino alcohol, L-phenylalaninol, which is derived from the natural amino acid L-phenylalanine. A common synthetic route involves the reaction of the amino alcohol with carbon disulfide.[5]

Caption: General synthetic scheme for (S)-4-benzyl-1,3-thiazolidine-2-thione.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of (S)-4-benzyl-1,3-thiazolidine-2-thione:

-

Reaction Setup: To a solution of L-phenylalaninol in a suitable solvent (e.g., ethanol or a biphasic system with water), add a base such as potassium hydroxide.

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring vigorously.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[5]

Chemical Reactivity and Applications

The chemical reactivity of (S)-4-benzyl-1,3-thiazolidine-2-thione is dominated by its function as a chiral auxiliary in asymmetric synthesis. The nitrogen atom can be acylated, and the resulting N-acyl derivative can be used to control the stereochemistry of various carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

A primary application of (S)-4-benzyl-1,3-thiazolidine-2-thione is in asymmetric aldol reactions. The N-acyl derivative, particularly the N-propionyl derivative, can be converted to its titanium enolate, which then reacts with aldehydes to produce syn-aldol adducts with high diastereoselectivity.[10][11] The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and reaction conditions.[12]

Caption: Workflow for asymmetric aldol reaction using the chiral auxiliary.

The utility of thiazolidinethione auxiliaries lies in their facile removal under mild conditions, which often allows for the direct conversion of the aldol adduct to various functional groups, including aldehydes, carboxylic acids, and alcohols.[10]

Potential in Drug Development

The thiazolidinone scaffold is a well-established pharmacophore. Derivatives of the closely related 2,4-thiazolidinediones, such as pioglitazone and rosiglitazone, have been used as antidiabetic drugs. The broader class of thiazolidinones has been investigated for a multitude of therapeutic applications.

-

Anticancer Activity: Numerous studies have reported the anticancer properties of thiazolidinone derivatives, with activity against various cancer cell lines.

-

Antimicrobial Activity: Thiazolidinone-based compounds have shown promising activity against a range of bacterial and fungal pathogens.

-

Anti-inflammatory and Analgesic Activity: The anti-inflammatory and analgesic potential of thiazolidinone derivatives has also been explored.[1]

While specific biological activity data for (S)-4-benzyl-1,3-thiazolidine-2-thione is limited in the public domain, its role as a precursor to chiral molecules with potential therapeutic applications is of significant interest to the drug development community.

Safety and Handling

(S)-4-Benzyl-1,3-thiazolidine-2-thione should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] It is classified as a combustible solid.[7] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-4-Benzyl-1,3-thiazolidine-2-thione is a versatile and valuable chiral building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive tool for the stereoselective construction of complex molecules. Its primary application as a chiral auxiliary in asymmetric aldol reactions has been well-established, providing access to a wide range of chiral products. Furthermore, the prevalence of the thiazolidinone scaffold in medicinally important compounds highlights the potential of (S)-4-benzyl-1,3-thiazolidine-2-thione as a key starting material in the discovery and development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this important chiral compound.

References

-

Jagatheesan, R. (n.d.). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. PMC. Retrieved from [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). NIH. Retrieved from [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC. Retrieved from [Link]

- Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775–777.

-

Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. (2007). American Chemical Society. Retrieved from [Link]

-

A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (n.d.). Retrieved from [Link]

-

Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. (n.d.). Retrieved from [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (n.d.). SciELO México. Retrieved from [Link]

-

4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (n.d.). SciELO México. Retrieved from [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC. Retrieved from [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Retrieved from [Link]

-

Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

View of A Review on Chemistry, Synthesis and Uses of Thiazolidin-4-ones. (n.d.). Retrieved from [Link]

-

New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Shahwar, D., et al. (n.d.). 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one. PMC. Retrieved from [Link]

-

4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (n.d.). Retrieved from [Link]

-

Fun, H.-K., et al. (n.d.). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. PMC. Retrieved from [Link]

-

Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences. Retrieved from [Link]

-

(PDF) 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (n.d.). ResearchGate. Retrieved from [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC. Retrieved from [Link]

-

Fun, H.-K., et al. (n.d.). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. PMC. Retrieved from [Link]

-

Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences. Retrieved from [Link]

-

Shahwar, D., et al. (n.d.). 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one. PMC. Retrieved from [Link]

-

Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

(r)-4-benzyl-1,3-thiazolidine-2-thione. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 4. (S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE | 171877-39-7 [chemicalbook.com]

- 5. (S)-4-Benzylthiazolidine-2-thione = 95.0 GC 171877-39-7 [sigmaaldrich.com]

- 6. 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.org.mx [scielo.org.mx]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Genesis and Evolution: From a Novel Idea to a Mainstay of Asymmetric Synthesis

An In-Depth Technical Guide to the Discovery and Application of Thiazolidinethione Chiral Auxiliaries

For decades, the quest for stereochemical control in carbon-carbon bond formation has been a central theme in organic synthesis. Among the most reliable and versatile tools developed to meet this challenge are chiral auxiliaries—stereogenic molecules temporarily attached to a substrate to direct the stereochemical course of a reaction.[1] This guide delves into the discovery, evolution, and application of a particularly powerful class of these molecules: the N-acyl thiazolidinethiones. Unlike their more famous oxazolidinone cousins, thiazolidinethiones offer unique advantages in reactivity, selectivity, and the facile cleavage of the final products, making them indispensable in the synthesis of complex, biologically active molecules.[2][3]

This document, intended for researchers and drug development professionals, provides a comprehensive overview of the core principles and practical applications of thiazolidinethione auxiliaries. We will explore the historical context of their development, dissect the mechanistic underpinnings of their remarkable stereocontrol, and provide field-proven experimental protocols for their use.

The story of modern chiral auxiliaries is famously rooted in the pioneering work of David A. Evans with N-acyl oxazolidinones.[4] However, the unique potential of their sulfur-containing analogues, thiazolidinethiones, was significantly illuminated by the work of Yoshimitsu Nagao and Eiichi Fujita in the mid-1980s.[5][6][7] Their initial reports demonstrated that N-acetyl thiazolidinethiones, particularly when mediated by tin(II) enolates, could undergo aldol additions with a high degree of stereocontrol, often superior to the corresponding oxazolidinones in acetate aldol reactions.[5][8] This discovery was crucial, as achieving high selectivity in acetate aldol additions was a significant challenge at the time.[9]

A major leap in the versatility of thiazolidinethione auxiliaries came from the laboratory of Michael T. Crimmins. His group extensively developed the use of titanium enolates, revealing a remarkable ability to switch the diastereoselectivity of the aldol reaction.[10][11] By carefully modulating the stoichiometry of titanium tetrachloride (TiCl₄) and the nature and amount of an amine base, such as (–)-sparteine, they could selectively produce either the "Evans" syn or the "non-Evans" syn aldol product from the same N-propionyl thiazolidinethione.[11][12] This switchable selectivity, stemming from the control over chelated versus non-chelated transition states, represented a profound advance in the field.

Further evolution has seen the development of more structurally sophisticated auxiliaries, such as the rigid, indene-based thiazolidinethiones, which often provide even higher diastereoselectivities and yield highly crystalline products, simplifying purification.[4][9][12][13]

The Mechanism of Stereocontrol: A Tale of Two Transition States

The remarkable efficacy of thiazolidinethione auxiliaries lies in their ability to rigidly organize the transition state of the reacting enolate. The key factors are the steric hindrance provided by the substituent at the C4 position of the auxiliary and the chelating ability of the carbonyl and thione sulfur atoms.

The switchable diastereoselectivity observed in titanium-mediated aldol reactions is a paradigmatic example of mechanistic control.[4][12]

-

Chelated Transition State (leading to "non-Evans" syn products): When one equivalent of TiCl₄ is used with a hindered amine base (e.g., Hünig's base or 1 equiv of (–)-sparteine), a rigid, chelated transition state is formed. The titanium atom coordinates to both the enolate oxygen and the thione sulfur atom. The aldehyde then approaches from the least hindered face of the enolate, opposite the auxiliary's C4 substituent, leading to the "non-Evans" syn aldol adduct.[11][12]

-

Non-Chelated (Open) Transition State (leading to "Evans" syn products): The addition of a second equivalent of base (e.g., 2 equiv of (–)-sparteine) disrupts the chelation. The enolate is believed to adopt a conformation where the carbonyl and thione dipoles are opposed to minimize repulsion. The aldehyde again approaches from the least hindered face, but this different enolate geometry leads to the formation of the "Evans" syn product.[11]

Step-by-Step Methodology:

-

Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-valinol (1.0 equiv) in ethanol.

-

Addition: Add carbon disulfide (CS₂, ~2.5-3.0 equiv).

-

Reaction: To the stirring solution, add an aqueous solution of potassium hydroxide (KOH, 1.0 equiv) dropwise. The mixture will warm and may change color.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Dilute the residue with water and acidify to pH ~2-3 with concentrated HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the pure thiazolidinethione.

Protocol 2: N-Acylation of the Chiral Auxiliary

This protocol describes the attachment of a propionyl group. [12] Step-by-Step Methodology:

-

Setup: Dissolve the thiazolidinethione auxiliary (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.5 equiv).

-

Acylating Agent: Add propionyl chloride (1.2 equiv) dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Titanium-Mediated Aldol Addition

This is a representative procedure for a "non-Evans" syn aldol addition, based on the work of Crimmins and Olivo. [11][12] Step-by-Step Methodology:

-

Setup: To a flame-dried flask under nitrogen, add the N-propionyl thiazolidinethione (1.0 equiv) and dissolve in anhydrous DCM. Cool the solution to -78 °C.

-

Lewis Acid: Add titanium tetrachloride (TiCl₄, 1.0 M in DCM, 1.0 equiv) dropwise. The solution typically turns a deep color.

-

Base: Add Hünig's base (N,N-diisopropylethylamine, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes to allow for enolate formation.

-

Aldehyde Addition: Add the desired aldehyde (0.9 equiv), either neat or as a solution in DCM, dropwise.

-

Reaction: Stir at -78 °C for 2-3 hours.

-

Workup: Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Purification: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting diastereomeric aldol adducts by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

The thione functionality makes these auxiliaries particularly easy to cleave, opening access to a variety of functional groups. [4] Workflow Diagram:

Step-by-Step Methodology (Example: Conversion to a Methyl Ester):

-

Setup: Dissolve the purified aldol adduct (1.0 equiv) in anhydrous methanol (MeOH).

-

Alkoxide: Prepare a solution of sodium methoxide (NaOMe) in MeOH. Add the NaOMe solution (~2.0 equiv) to the adduct solution at 0 °C.

-

Reaction: Stir the reaction at 0 °C to room temperature until TLC indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Remove the MeOH under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product contains the desired methyl ester and the recovered chiral auxiliary, which can be separated by flash column chromatography.

Conclusion

Thiazolidinethione chiral auxiliaries represent a powerful and versatile class of tools for asymmetric synthesis. Their development, from the initial discoveries by Nagao to the mechanistic refinements by Crimmins and others, showcases a compelling story of scientific innovation. They offer high and often switchable diastereoselectivity, particularly in challenging aldol reactions. The true advantage, however, lies in their synthetic flexibility; the final adducts can be easily converted into a wide array of valuable chiral building blocks—acids, esters, alcohols, and aldehydes—under mild conditions. For these reasons, thiazolidinethione auxiliaries have earned a permanent place in the synthetic chemist's toolbox and will undoubtedly continue to feature in the elegant synthesis of complex molecules for years to come.

References

-

Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775–777. [Link]

-

Zhang, Y., Phillips, A., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic letters, 6(18), 3139–3141. [Link]

-

Osorio-Lozada, A., & Olivo, H. F. (2008). Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions. Organic letters, 10(4), 617–620. [Link]

-

Request PDF. (2008). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. ResearchGate. [Link]

-

Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

-

Gálvez, E., Romea, P., & Urpí, F. (2009). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 86, 149. [Link]

-

Mekala, S., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Advances, 12(15), 9324–9333. [Link]

-

Osorio-Lozada, A., & Olivo, H. F. (2008). Aldol Additions to Aldehydes with an Indathiazolidinethione Auxiliary. Synfacts, 2008(05), 0486. [Link]

-

Narasimhulu, C. P., & Das, P. (2008). Stereoselective Preparation of C1-C10 and C11-O14 Fragments of Narbonolide: Exploiting the Versatility of Thiazolidinethione Chiral Auxiliary. Synthesis, 2008(17), 2699–2706. [Link]

-

Nagao, Y., et al. (1986). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry, 51(13), 2391–2393. [Link]

-

Nagao, Y., et al. (1986). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry, 51(13), 2391–2393. [Link]

-

Osorio-Lozada, A., & Olivo, H. F. (2008). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters, 10(4), 617-620. [Link]

-

Request PDF. (2013). Application of Oxazolidinethiones and Thiazolidinethiones in Aldol Additions. ResearchGate. [Link]

-

Morales-Nava, R., Fernández-Zertuche, M., & Ordóñez, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8829–8838. [Link]

-

Crimmins, M., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters. [Link]

-

Shamszad, M., & Crimmins, M.T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. Comprehensive Chirality, 19-41. [Link]

-

Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777. [Link]

-

Request PDF. (2007). Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. ResearchGate. [Link]

-

Crimmins, M. T., et al. (2005). Enantioselective Synthesis of Apoptolidinone: Exploiting the Versatility of Thiazolidinethione Chiral Auxiliaries. Journal of the American Chemical Society, 127(40), 13810–13812. [Link]

-

Crimmins, M. T., et al. (2005). Enantioselective synthesis of apoptolidinone: exploiting the versatility of thiazolidinethione chiral auxiliaries. Journal of the American Chemical Society, 127(40), 13810–13812. [Link]

-

ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]

-

Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. [Link]

-

Osorio-Lozada, A., & Olivo, H. F. (2008). Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions. Organic letters, 10(4), 617–620. [Link]

-

Larrow, J. F., & Schaus, J. V. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 684. [Link]

-

Wang, Y., et al. (2016). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry, 14(32), 7755–7763. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Larrow, J. F., & Schaus, J. V. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 684. [Link]

-

Ghorai, M. K., & Kumar, A. (2010). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(1), 13-26. [Link]

-

Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(22), 3994–4005. [Link]

-

Awad, L. F., & El-Azzouny, A. A. (2016). Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Research & Reviews: Journal of Chemistry, 5(2). [Link]

-

Kaur, N., & Kishore, D. (2014). Recent advances in the synthesis of N-acyl sulfonamides. Bioorganic & Medicinal Chemistry, 22(10), 2759–2779. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

-

de Alaniz, J. R., & Rovis, T. (2009). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Organic Syntheses, 86, 206. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Computational Analysis of Stereoselectivity in Thiazolidinethione Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl thiazolidinethiones have emerged as powerful chiral auxiliaries in asymmetric synthesis, prized for their ability to direct stereoselective bond formations with high fidelity. Predicting and rationalizing the stereochemical outcome of these reactions is paramount for efficient drug design and synthesis. This technical guide provides a comprehensive framework for leveraging computational chemistry, specifically Density Functional Theory (DFT), to dissect and predict the stereoselectivity of thiazolidinethione-mediated reactions. We will move beyond a simple recitation of methods to explain the underlying causality of protocol choices, establish a self-validating workflow, and ground all claims in authoritative literature. This document serves as both a strategic overview and a practical step-by-step protocol for researchers aiming to integrate computational analysis into their synthetic chemistry programs.

Introduction: The "Why" of Thiazolidinethiones and Computational Scrutiny